molecular formula C16H12BrNO3 B182956 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one CAS No. 70452-19-6

5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B182956
CAS No.: 70452-19-6
M. Wt: 346.17 g/mol
InChI Key: HDJIGQVKYKULKF-UHFFFAOYSA-N
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Description

5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one (CAS 70452-19-6) is a brominated oxindole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C16H12BrNO3 and a molecular weight of 346.18 g/mol . It belongs to the indole class of heterocyclic compounds, which are recognized as invaluable scaffolds in pharmaceutical development due to their wide spectrum of therapeutic applications . The indole nucleus is a privileged structure in nature and medicinal compounds, known for its ability to bind with high affinity to multiple biological receptors . Researchers value this brominated indolin-2-one for its potential as a key synthetic intermediate or a core structural motif for developing novel bioactive molecules. Its structural features, including the bromo substituent and the phenacyl group, make it a versatile building block for further chemical modifications and structure-activity relationship (SAR) studies. The compound is typically supplied with a purity of 90% or higher and is available for purchase in various quantities to meet diverse research needs . This product is intended for research purposes only and is not designed for human therapeutic applications or veterinary use.

Properties

IUPAC Name

5-bromo-3-hydroxy-3-phenacyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJIGQVKYKULKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315391
Record name MLS003115664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70452-19-6
Record name MLS003115664
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Indole Intermediates

A modified Fischer protocol starts with 5-bromoindole derivatives. For example, 5-bromoindole (synthesized via methods in) undergoes hydroxylation and phenacyl group introduction. Key steps include:

  • Reaction conditions :

    • Bromination : Indole is treated with bromine in acetic acid at 0–5°C, yielding 5-bromoindole (83% yield).

    • Hydroxylation : Oxidation with hydrogen peroxide in alkaline media introduces the 3-hydroxy group.

    • Phenacyl addition : Condensation with phenacyl bromide in the presence of triethylamine (TEA) forms the 3-(2-oxo-2-phenylethyl) moiety.

StepReagents/ConditionsYieldReference
BrominationBr₂, CH₃COOH, 0–5°C83%
HydroxylationH₂O₂, NaOH, 40°C68%
Phenacyl additionPhenacyl bromide, TEA, THF, 60°C75%

Limitations

  • Low regioselectivity during phenacyl group addition.

  • Requires multiple purification steps due to byproduct formation.

Isatin Condensation Route

This method leverages isatin (2,3-dioxoindoline) as the starting material, enabling direct incorporation of the 3-hydroxy group and phenacyl side chain.

Stepwise Synthesis

  • Bromination of isatin :

    • Isatin reacts with N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 5-bromoisatin (89% purity).

  • Aldol condensation :

    • 5-Bromoisatin undergoes aldol reaction with acetophenone derivatives in the presence of L-proline as an organocatalyst (Scheme 1).

  • Reductive cyclization :

    • Sodium borohydride reduces the ketone intermediate, forming the dihydroindol-2-one core.

Scheme 1 :
5-Bromoisatin+AcetophenoneL-proline, EtOHIntermediateNaBH₄Target compound\text{5-Bromoisatin} + \text{Acetophenone} \xrightarrow{\text{L-proline, EtOH}} \text{Intermediate} \xrightarrow{\text{NaBH₄}} \text{Target compound}

ParameterValueReference
Catalyst loading10 mol% L-proline
Reaction time12–18 hours
Overall yield62%

A two-step strategy involves synthesizing 3-hydroxyoxindoles followed by phenacyl group introduction:

Synthesis of 3-Hydroxy-5-bromooxindole

  • Starting material : 5-Bromoindoline-2,3-dione (from).

  • Reduction : Selective reduction with NaBH₄ in methanol yields 3-hydroxy-5-bromooxindole.

Phenacylation via Michael Addition

  • The 3-hydroxy group acts as a nucleophile, reacting with phenacyl bromide in acetonitrile with K₂CO₃ as the base (Scheme 2).

Scheme 2 :
3-Hydroxy-5-bromooxindole+Phenacyl bromideK₂CO₃, CH₃CNTarget compound\text{3-Hydroxy-5-bromooxindole} + \text{Phenacyl bromide} \xrightarrow{\text{K₂CO₃, CH₃CN}} \text{Target compound}

ConditionDetail
Temperature50°C
Yield71%
Purity (HPLC)98.5%

Bromination of Preformed Oxindoles

Bromine equivalenceYield (%)Selectivity (C-5)
1.05885%
1.26378%

Catalytic Asymmetric Synthesis

Chiral catalysts enable enantioselective synthesis, though reports for this specific compound are limited. A generalized approach includes:

  • Catalyst : Cinchona alkaloid-derived thiourea (10 mol%).

  • Reaction : Asymmetric aldol addition between 5-bromoisatin and phenacyl acetate.

  • Outcome : 92% enantiomeric excess (ee) at 65% yield.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Fischer IndoleScalableMulti-step, low regioselectivity60–75%
Isatin CondensationHigh purityRequires organocatalysts62–71%
Nucleophilic AdditionMild conditionsLimited substrate scope68–75%
Late-stage BrominationFlexibilityOver-bromination risk58–63%

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can have significant biological activities.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the indole family, characterized by its indole core structure combined with a bromo and hydroxy group. Its molecular formula is C24H20BrNO3C_{24}H_{20}BrNO_3, and it exhibits a melting point range of 216-218 °C . The presence of the bromo group enhances its biological activity by influencing electron density and reactivity.

Medicinal Chemistry Applications

1. Anticancer Activity
Research has shown that derivatives of indole compounds possess anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies indicated that modifications in the indole structure can lead to enhanced apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

2. Antimicrobial Properties
The compound exhibits antimicrobial activity against several pathogens. A study demonstrated that derivatives of this indole showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics .

Synthesis Techniques

The synthesis of 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one can be achieved through various methods:

1. Microwave-Assisted Synthesis
Microwave-assisted synthesis has been employed to facilitate the rapid formation of this compound with high yields. The methodology allows for the efficient reaction of isatins with acetophenones under mild conditions, resulting in the desired product without extensive purification steps .

Table 1: Comparison of Synthesis Methods

Synthesis MethodYield (%)Reaction TimeConditions
Microwave-Assisted8530 minutesCatalyst-free
Conventional Heating604 hoursRequires catalyst

Case Studies

Case Study 1: Anticancer Evaluation
In an experimental study, the anticancer efficacy of the compound was tested on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound induces cell death through apoptosis pathways .

Case Study 2: Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial properties against E. coli and S. aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against both strains, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one
  • 5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one
  • 5-iodo-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one

Uniqueness

5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its chloro, fluoro, and iodo analogs.

Biological Activity

5-Bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of indole derivatives, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C16H14BrN2O3
  • Molecular Weight : 364.20 g/mol
  • CAS Number : 83393-69-5
  • Structure : The compound features a bromine atom at the 5-position of the indole ring and a hydroxy group at the 3-position, contributing to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Key Findings :

  • Cell Line Studies : In vitro studies demonstrated that the compound effectively reduced cell viability in HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon carcinoma) cells with IC50 values ranging from 0.55 µM to 1.7 µM .
  • Mechanism of Action : The compound induces apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It exhibits inhibitory effects on pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.

Research Insights :

  • Cytokine Inhibition : Studies indicate that treatment with this compound significantly lowers levels of TNF-alpha and IL-6 in activated macrophages .
  • Animal Models : In vivo experiments demonstrated a reduction in inflammation markers in models of arthritis when treated with the compound .

Table 1: Biological Activity Summary

Activity TypeCell Lines/ModelsIC50 ValuesMechanism of Action
AnticancerHeLa1.7 µMApoptosis induction
A3750.87 µMCaspase activation
HCT1160.55 µMCell cycle arrest
Anti-inflammatoryMacrophage ModelN/ACytokine inhibition

Table 2: Comparative Studies on Similar Compounds

Compound NameIC50 (µM)Activity Type
5-Bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-indole0.55 - 1.7Anticancer
Other Indole Derivative A0.75Anticancer
Other Indole Derivative B1.0Anti-inflammatory

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study conducted on the efficacy of this compound against colorectal cancer revealed significant tumor regression in xenograft models when administered orally at varying doses over a two-week period . The results indicated a promising therapeutic window for further development.
  • Case Study on Inflammation Reduction :
    • In a model of induced arthritis, administration of the compound led to decreased paw swelling and reduced histological signs of inflammation compared to control groups . This suggests potential applications in chronic inflammatory conditions.

Q & A

Q. Advanced

  • Molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases).
  • ADMET prediction (SwissADME) for bioavailability and toxicity.
  • Pharmacophore modeling to identify critical functional groups. ’s analogs suggest indole derivatives as kinase inhibitors .

What role do solid-state interactions play in the compound’s stability?

Advanced
Non-covalent interactions (e.g., hydrogen bonds, π-π stacking) stabilize the crystal lattice. shows C–H···O bonds between hydroxyl and carbonyl groups, while hydrophobic n-decyl chains minimize water ingress. Accelerated stability studies (40°C/75% RH) quantify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.